

Determining the Antiviral Efficacy of IHVR-19029: Application Notes and Protocols

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Compound of Interest

Compound Name: IHVR-19029

Cat. No.: B608066

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Abstract

IHVR-19029, a novel N-alkyl analog of deoxynojirimycin (DNJ), is a potent inhibitor of the host endoplasmic reticulum (ER) α -glucosidases I and II. By targeting these host enzymes, **IHVR-19029** disrupts the proper folding and processing of viral glycoproteins, a critical step for the assembly and secretion of many enveloped viruses. This mechanism of action confers broad-spectrum antiviral activity. This document provides a summary of the known antiviral efficacy of **IHVR-19029** against various viruses, with a focus on influenza A and B viruses and SARS-CoV-2. Detailed protocols for determining the 50% effective concentration (EC₅₀) of **IHVR-19029** are provided to guide researchers in the evaluation of this and other antiviral compounds.

Antiviral Activity of IHVR-19029

IHVR-19029 has demonstrated significant antiviral activity against a range of hemorrhagic fever viruses, including Ebola virus, Marburg virus, Dengue virus, Yellow Fever virus, and Zika virus. [1][2] Its efficacy also extends to other enveloped viruses, including influenza viruses.[3]

Data Presentation: In Vitro Efficacy of IHVR-19029

While extensive in vivo studies have confirmed the efficacy of **IHVR-19029** and related compounds against influenza viruses, specific EC₅₀ values for **IHVR-19029** against influenza A (H1N1, H3N2) and influenza B strains are not readily available in publicly accessible literature.

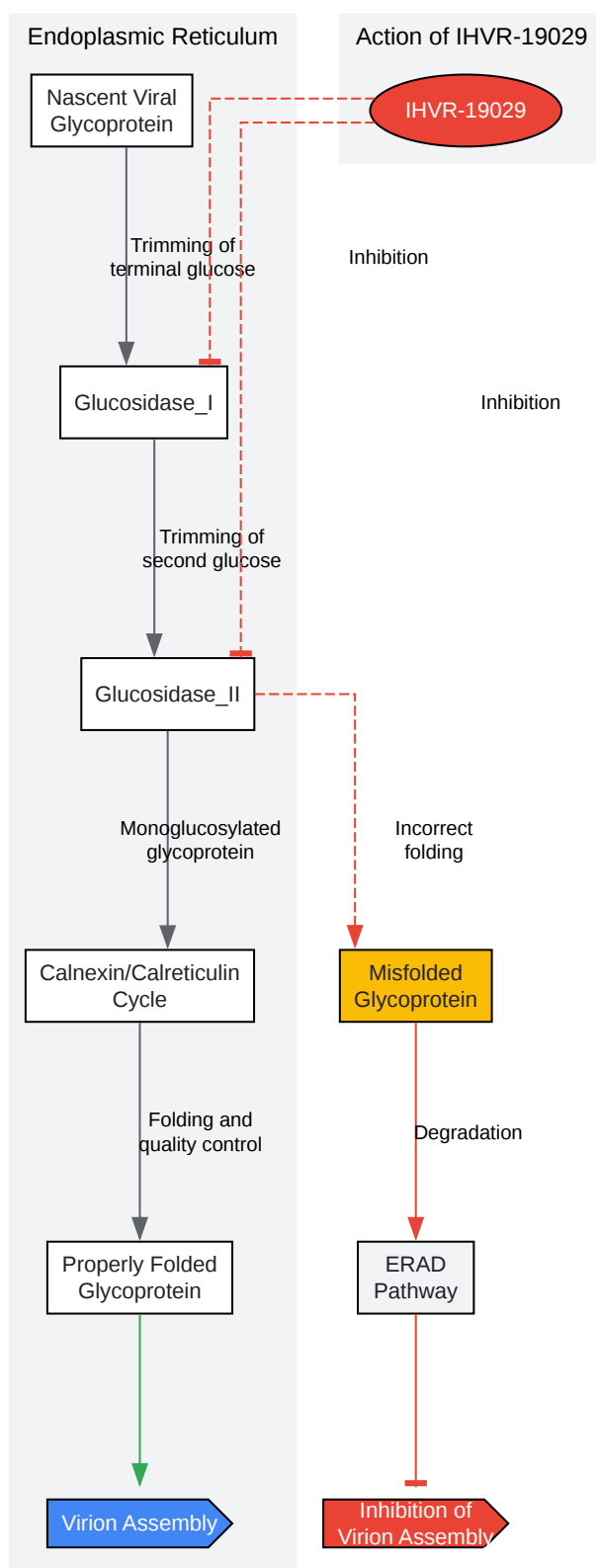
[1][3][4] However, data for its activity against SARS-CoV-2 and a related N-alkyl-deoxynojirimycin compound, UV-4B, against influenza viruses provide valuable insights into its potential potency.

Virus	Strain/Cell Line	Assay Type	Value	Citation
SARS-CoV-2	USA/WA1/2020 in A549-ACE2 cells	IC90	~4.0 μ M	
Influenza A (H1N1)	Various	Plaque Reduction	82 to > 500 μ M (UV-4B)	[1]
Influenza A (H3N2)	Various	Plaque Reduction	82 to > 500 μ M (UV-4B)	[1]
Influenza B	Various	Plaque Reduction	82 to > 500 μ M (UV-4B)	[1]

Note: The provided data for influenza viruses is for the related compound UV-4B and may not be directly representative of **IHVR-19029**'s potency. The value for SARS-CoV-2 is the 90% inhibitory concentration (IC90).

Mechanism of Action: Inhibition of ER α -Glucosidases

IHVR-19029 exerts its antiviral effect by targeting host cell ER α -glucosidases I and II. These enzymes are critical for the initial steps of the N-linked glycosylation pathway, which is essential for the proper folding of viral envelope glycoproteins. By competitively inhibiting these glucosidases, **IHVR-19029** leads to the accumulation of misfolded viral proteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD) pathway. This disruption in glycoprotein processing inhibits the assembly of new, infectious virions.



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Caption: Signaling pathway of **IHVR-19029** antiviral activity.

Experimental Protocols

The following are detailed protocols for determining the EC50 of antiviral compounds like **IHVR-19029**. The two most common methods are the Plaque Reduction Neutralization Assay (PRNA) and the Microneutralization Assay.

Plaque Reduction Neutralization Assay (PRNA)

This assay is considered the gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.

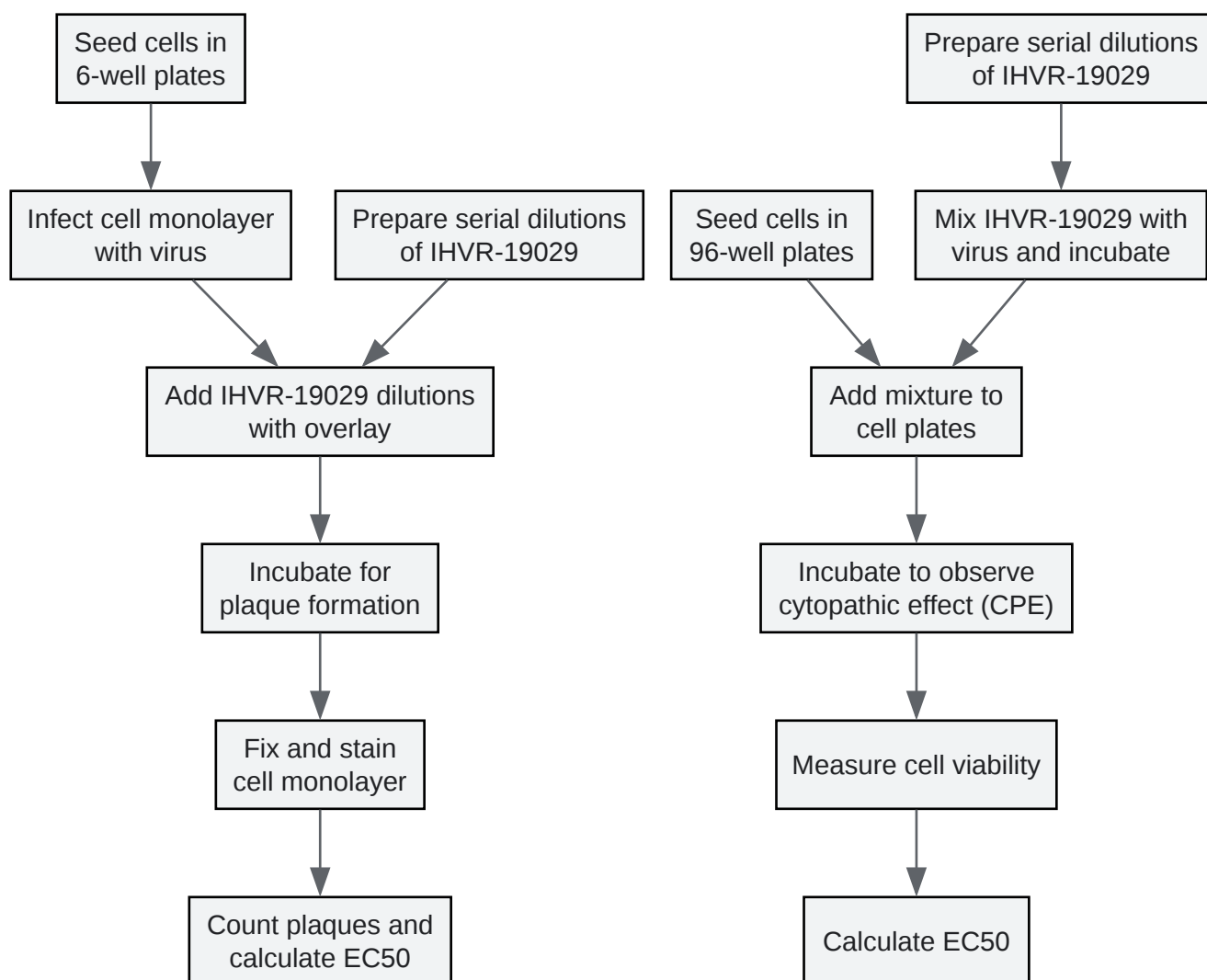
Materials:

- Vero E6 cells (for SARS-CoV-2) or Madin-Darby Canine Kidney (MDCK) cells (for influenza)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Virus stock of known titer (e.g., Influenza A/H1N1, A/H3N2, B, or SARS-CoV-2)
- **IHVR-19029** stock solution
- Agarose or Avicel overlay
- Crystal Violet staining solution
- Formalin (for fixing)
- 6-well plates

Protocol:

- Cell Seeding:
 - One day prior to infection, seed the 6-well plates with a sufficient number of cells to form a confluent monolayer overnight (e.g., 5×10^5 cells/well).
 - Incubate at 37°C with 5% CO₂.
- Compound Dilution:
 - Prepare a series of dilutions of **IHVR-19029** in serum-free DMEM. It is recommended to perform a two-fold serial dilution starting from a concentration known to be non-toxic to the cells.
- Infection:
 - On the day of the experiment, wash the confluent cell monolayers twice with PBS.
 - Prepare a virus dilution in serum-free DMEM to yield approximately 50-100 plaque-forming units (PFU) per well.
 - Inoculate each well with 200 µL of the virus dilution.
 - Incubate for 1 hour at 37°C with 5% CO₂, gently rocking the plates every 15 minutes to ensure even distribution of the virus.
- Treatment and Overlay:
 - After the 1-hour adsorption period, aspirate the virus inoculum.
 - Gently add 2 mL of the prepared **IHVR-19029** dilutions mixed with the agarose or Avicel overlay to each well. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
 - Allow the overlay to solidify at room temperature.
- Incubation:
 - Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.

- Fixation and Staining:
 - Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.
 - Carefully remove the overlay and formalin.
 - Stain the cell monolayer with 0.5% Crystal Violet solution for 15-20 minutes.
 - Gently wash the plates with water and allow them to air dry.
- Data Analysis:
 - Count the number of plaques in each well.
 - Calculate the percentage of plaque reduction for each concentration of **IHVR-19029** compared to the virus control.
 - Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.



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References

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- 2. Enhancing the antiviral potency of ER α -glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing the antiviral potency of ER α -glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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